(3S,5S,6R,8R,9S,10R,13S,14S,17S)-2-(hydroxymethyl)-10,13,17-trimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,6,17-triol
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Overview
Description
(3S,5S,6R,8R,9S,10R,13S,14S,17S)-2-(hydroxymethyl)-10,13,17-trimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,6,17-triol is a complex organic compound with significant importance in various scientific fields. This compound is a derivative of androstane and is known for its unique structural properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,5S,6R,8R,9S,10R,13S,14S,17S)-2-(hydroxymethyl)-10,13,17-trimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,6,17-triol involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core and subsequent functionalization. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the correct stereochemistry is achieved .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. The reactions typically occur under controlled temperatures and pressures to ensure selectivity and yield .
Major Products
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a reference standard and in the synthesis of other complex molecules. It serves as a building block for the development of new pharmaceuticals and chemical probes .
Biology
In biological research, this compound is studied for its potential effects on cellular processes and its role in various metabolic pathways. It is used in assays to understand its interaction with enzymes and receptors .
Medicine
Medically, this compound is investigated for its potential therapeutic effects, including its role in hormone regulation and its potential as a treatment for certain diseases .
Industry
In the industrial sector, this compound is used in the production of high-value chemicals and materials. Its unique properties make it suitable for use in specialized applications such as the development of advanced polymers and coatings .
Mechanism of Action
The mechanism of action of (3S,5S,6R,8R,9S,10R,13S,14S,17S)-2-(hydroxymethyl)-10,13,17-trimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,6,17-triol involves its interaction with specific molecular targets such as enzymes and receptors. The compound binds to these targets, modulating their activity and influencing various biological pathways. This interaction can lead to changes in gene expression, protein synthesis, and cellular metabolism .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other derivatives of androstane, such as:
- Androstane-3,6,17-triol
- 6-Oxo Boldione
- 6Beta-Hydroxyestradiol
Uniqueness
What sets (3S,5S,6R,8R,9S,10R,13S,14S,17S)-2-(hydroxymethyl)-10,13,17-trimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,6,17-triol apart from these similar compounds is its specific stereochemistry and the presence of multiple hydroxyl groups.
Properties
Molecular Formula |
C21H36O4 |
---|---|
Molecular Weight |
352.5 g/mol |
IUPAC Name |
(3S,5S,6R,8R,9S,10R,13S,14S,17S)-2-(hydroxymethyl)-10,13,17-trimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,6,17-triol |
InChI |
InChI=1S/C21H36O4/c1-19-10-12(11-22)17(23)9-16(19)18(24)8-13-14(19)4-6-20(2)15(13)5-7-21(20,3)25/h12-18,22-25H,4-11H2,1-3H3/t12?,13-,14+,15+,16-,17+,18-,19-,20+,21+/m1/s1 |
InChI Key |
JHBNZPMUVUJDMW-RXCIZFTQSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C)O)C[C@H]([C@@H]4[C@@]3(CC([C@H](C4)O)CO)C)O |
Canonical SMILES |
CC12CCC3C(C1CCC2(C)O)CC(C4C3(CC(C(C4)O)CO)C)O |
Origin of Product |
United States |
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